molecular formula C9H14N2S B11790153 1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-amine

1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-amine

Cat. No.: B11790153
M. Wt: 182.29 g/mol
InChI Key: JSGCZXVHBCJWCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-amine is a synthetic organic compound featuring a pyrrolidine ring linked to a thiophene heterocycle, creating a multifaceted scaffold for pharmaceutical and chemical research. This structure combines a privileged amine-bearing pyrrolidine with a thiophene ring, a combination known for producing molecules with significant biological activity. The compound is provided as a high-purity material intended for research and development applications exclusively. The core research value of this compound lies in its molecular architecture. The pyrrolidine-3-amine moiety serves as a critical structural unit in many pharmacologically active molecules, often contributing to key interactions with biological targets. Furthermore, the incorporation of the thiophene ring significantly enhances its potential. Thiophene is a well-established bioisostere for benzene and other aromatic systems, a strategy used in medicinal chemistry to improve a compound's potency, metabolic stability, and bioavailability . Thiophene-containing derivatives have demonstrated a remarkably wide spectrum of therapeutic properties in scientific literature, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic activities, making them a cornerstone in the search for new lead molecules . This compound is strategically designed for researchers exploring novel bioactive molecules. Its primary applications include serving as a key chemical intermediate or a core scaffold in combinatorial chemistry and drug discovery programs. Scientists can utilize the reactive amine group for further derivatization, synthesizing libraries of compounds for high-throughput screening against various biological targets. The presence of both nitrogen and sulfur heteroatoms allows for diverse interactions with enzymes and receptors, which is crucial for developing new inhibitors or modulators of biological pathways. This product is sold for laboratory research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H14N2S

Molecular Weight

182.29 g/mol

IUPAC Name

1-methyl-4-thiophen-2-ylpyrrolidin-3-amine

InChI

InChI=1S/C9H14N2S/c1-11-5-7(8(10)6-11)9-3-2-4-12-9/h2-4,7-8H,5-6,10H2,1H3

InChI Key

JSGCZXVHBCJWCB-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)N)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Mechanism and Substrate Design

The Ti(O-iiPr)4_4/EtMgBr-catalyzed carbocyclization of NN-allyl-substituted propargyl amines with Et2_2Zn represents a robust method for constructing pyrrolidine cores. For 1-methyl-4-(thiophen-2-yl)pyrrolidin-3-amine, the precursor NN-methyl-NN-allyl-3-(thiophen-2-yl)propargylamine undergoes cyclization via a titanacyclopropane intermediate (Fig. 1A). The reaction proceeds through:

  • Coordination : The propargyl amine binds to the low-valent Ti center, forming a titanacyclopropane.

  • Coupling : The alkyne and alkene moieties couple to generate a titanacyclopentene intermediate.

  • Transmetallation : Et2_2Zn transfers ethyl groups to the Ti center, yielding an organozinc intermediate.

  • Quenching : Hydrolysis or deuterolysis furnishes the pyrrolidine derivative.

Key Parameters :

  • Solvent : Dichloromethane, hexane, or toluene.

  • Catalyst Load : 15 mol% Ti(O-iiPr)4_4, 20 mol% EtMgBr.

  • Yield : 70–85% for analogous substrates.

Functionalization Post-Cyclization

The initial cyclization product, 3-methyl-4-(thiophen-2-yl)methylene-pyrrolidine, requires further modifications:

  • Hydrogenation : Pd/C-mediated hydrogenation saturates the exocyclic double bond, yielding 3-methyl-4-(thiophen-2-yl)pyrrolidine.

  • Amination : Oxidation of the 3-methyl group to a ketone (e.g., using Jones reagent) followed by reductive amination with NH3_3/NaBH3_3CN introduces the amine.

Reductive Amination of Pyrrolidinone Intermediates

Lactam Synthesis and Reduction

SubstrateReducing AgentConditionsYield (%)
3-(Thiophen-2-yl)pyrrolidin-2-oneLiAlH4_4THF, reflux, 4h82

Methylation at N-1

Quaternization of the pyrrolidine nitrogen with methyl iodide in the presence of K2_2CO3_3 affords the NN-methyl derivative.

Comparative Analysis of Methods

Efficiency and Scalability

  • Ti–Mg Catalysis : High regioselectivity but requires air-sensitive reagents.

  • Reductive Amination : Broad functional group tolerance but involves multi-step oxidation/reduction.

  • Stille Coupling : Modular thiophene introduction but suffers from stoichiometric tin waste.

Spectroscopic Validation

  • 1^1H NMR : Key signals include δ 2.54 (N–CH3_3), 6.95–7.40 (thiophene-H), and 3.10 (C3–NH2_2).

  • IR : Bands at 3300 cm1^{-1} (N–H) and 1603 cm1^{-1} (C=N).

Industrial-Scale Considerations

Patent WO2008137087A1 highlights Pt-catalyzed hydrogenation for pyrrolidine synthesis, suggesting scalability for NN-methylation. However, Ti–Mg methods offer superior stereocontrol for chiral centers .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiophene ring or the amine group, leading to different products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiophene ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent due to its ability to interact with neurotransmitter systems. Research indicates that derivatives of pyrrolidine compounds can act as inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), which are crucial in the treatment of psychiatric disorders such as depression and attention deficit hyperactivity disorder (ADHD) .

Table 1: Biological Activity of Pyrrolidine Derivatives

Compound NameTarget ReceptorInhibition Potency (IC50)
1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-amineDATTBD
PyrovaleroneDAT52 nM
Other Pyrrolidine DerivativesNET28.3 nM

Antimicrobial Properties

Research has shown that compounds containing thiophene and pyrrolidine frameworks exhibit significant antimicrobial activity against various pathogens. For instance, studies have reported that similar compounds demonstrate efficacy against Gram-positive and Gram-negative bacteria, making them candidates for developing new antimicrobial agents .

Cancer Research

The compound's interaction with specific kinases involved in cancer progression has been explored. It may serve as a scaffold for developing novel inhibitors targeting pathways associated with tumor growth. For example, compounds that inhibit c-KIT kinase mutations have shown promise in treating gastrointestinal stromal tumors (GISTs) .

Case Study 1: Neurotransmitter Modulation

A study evaluated the effects of various pyrrolidine derivatives on neurotransmitter transporters. The results indicated that certain modifications to the pyrrolidine structure could enhance selectivity and potency against DAT and NET, suggesting potential applications in treating mood disorders .

Case Study 2: Antimicrobial Activity

In a comparative analysis of several thiophene-containing compounds, one derivative exhibited an MIC value of 0.21 μM against Pseudomonas aeruginosa, highlighting its potential as a lead compound for further development in antimicrobial therapies .

Case Study 3: Cancer Therapeutics

Research into the inhibition of ADAMTS-5, an important enzyme in cartilage degradation linked to osteoarthritis, revealed that small molecules derived from similar structures could play a role in developing treatments for degenerative diseases .

Mechanism of Action

The mechanism of action of 1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine

  • Structural Features : This analog replaces the methyl group at position 1 with a 1,2,4-oxadiazole ring linked via a methyl group to the pyrrolidine nitrogen. The oxadiazole introduces rigidity and additional hydrogen-bonding sites .
  • Molecular Weight : 250.32 g/mol (vs. target compound’s ~208.3 g/mol).
  • The thiophene group may synergize with the oxadiazole to target kinases or proteases.

1-Methyl-4-((1-(thiophen-2-yl)ethylidene)hydrazono)-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide (9a)

  • Structural Features: A benzothiazine scaffold fused to a hydrazono-thiophene group.
  • Activity : Demonstrates dual MAO-A/B inhibition (IC₅₀ < 1 µM), suggesting the thiophene-pyrrolidine motif could be optimized for neurodegenerative disease applications.

1-Phenylpyrrolidin-3-amine Derivatives (A13–A16)

  • Activity : These derivatives showed antiseizure activity in rodent models (ED₅₀: 10–30 mg/kg), highlighting the importance of aromatic substituents in CNS-targeted drugs.

Pyrimidine and Pyrazole Derivatives with Thiophene

  • Example : 4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4a-d) and 1-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}-4-(thiophen-2-yl)-1H-pyrazol-5-amine.
  • Structural Features : Thiophene is retained, but the core scaffold varies (pyrimidine/pyrazole vs. pyrrolidine). Pyrimidines offer planar geometry for DNA intercalation, while pyrazoles enhance solubility .
  • Activity : Pyrimidine analogs (e.g., 4a-d) showed anticancer activity (GI₅₀: <10 nM in some cell lines), suggesting thiophene’s role in improving potency .

Key Findings and Implications

  • Thiophene’s Role : The thiophen-2-yl group enhances electronic interactions and metabolic stability, as seen in MAO inhibitors (e.g., compound 9a) and anticancer pyrimidines .
  • Scaffold Flexibility : Pyrrolidine’s conformational adaptability allows diverse substitutions (e.g., oxadiazole in ), while rigid scaffolds like benzothiazine improve target specificity .
  • Pharmacological Potential: Structural analogs demonstrate activity across CNS disorders, cancer, and enzyme inhibition, suggesting 1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-amine could be optimized for similar applications.

Biological Activity

1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both a pyrrolidine and a thiophene moiety suggests diverse interactions within biological systems, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following components:

  • Pyrrolidine Ring : A five-membered ring that can interact with various receptors and enzymes.
  • Thiophene Ring : A five-membered aromatic ring containing sulfur, known for its ability to enhance biological activity through interactions with molecular targets.

This combination enhances the compound's reactivity and potential applications in drug discovery.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzymes : The compound may modulate enzyme activity, influencing metabolic pathways.
  • Receptors : Interaction with various receptors can lead to alterations in cellular signaling and function.

Studies indicate that the compound exhibits antimicrobial and anti-inflammatory properties, suggesting its potential as a therapeutic agent in treating infections and inflammatory conditions .

Antimicrobial Activity

Research has shown that this compound possesses notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound may serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Activity

In vitro studies have assessed the anti-inflammatory effects of this compound using models such as lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced pro-inflammatory cytokine production, including TNF-alpha and IL-6, suggesting its potential utility in managing inflammatory diseases .

Case Study 1: Anticancer Potential

A study investigated the anticancer properties of this compound using human cancer cell lines. The compound exhibited cytotoxic effects on A549 lung adenocarcinoma cells, with an IC50 value of approximately 75 µM. This suggests that it may influence cancer cell viability and warrants further investigation into its mechanisms of action .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal injury. The results indicated that it could reduce neuronal cell death and promote cell survival pathways, highlighting its potential application in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-amine, and how can regioselective functionalization be achieved?

  • Methodological Answer : Key synthetic strategies include regioselective acylation of the pyrrolidine amine group. For example, using in situ protection with trimethylsilyl chloride (Me3_3SiCl) and subsequent acylation with benzoyl chloride can achieve selective derivatization while preserving the thiophene moiety . Multi-step reactions involving palladium or copper catalysts under inert atmospheres (e.g., DMF or toluene solvents) are recommended for coupling thiophene and pyrrolidine rings .

Q. How can spectroscopic and crystallographic methods be applied to characterize this compound?

  • Methodological Answer :

  • Mass Spectrometry (MS) : High-resolution MS (e.g., [M+^+] at m/z 600.1036) confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For example, Hirshfeld surface analysis reveals intermolecular interactions (e.g., S···H contacts in thiophene-containing analogs) .
  • Elemental Analysis : Validate purity via %C, %H, %N, and %S (e.g., deviations < 0.03% indicate high sample integrity) .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR data and X-ray diffraction results for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic conformations in solution vs. solid-state rigidity. To address this:

  • Perform variable-temperature NMR to detect conformational flexibility.
  • Use SHELXL refinement with high-resolution X-ray data (e.g., R factor < 0.05) to validate bond lengths/angles .
  • Compare Hirshfeld surfaces (e.g., C–H···π interactions in thiophene derivatives) to identify packing effects .

Q. What experimental designs are optimal for evaluating its biological activity and structure-activity relationships (SAR)?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorescence polarization or SPR to measure binding affinity to target enzymes (e.g., kinases or GPCRs) .
  • SAR Strategies : Synthesize derivatives via:
  • N-Methylation of the pyrrolidine ring to modulate lipophilicity.
  • Thiophene Substitution (e.g., with halogens or electron-withdrawing groups) to enhance target selectivity .

Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test palladium (e.g., Pd(PPh3_3)4_4) vs. copper catalysts for coupling reactions; the latter may reduce side products in thiophene functionalization .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) at 60–80°C to balance reaction rate and byproduct formation .
  • In Situ Monitoring : Employ HPLC-MS to track intermediate stability and adjust reaction time dynamically .

Q. What computational approaches are recommended to model its interactions with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to predict binding poses. Focus on the pyrrolidine amine as a hydrogen-bond donor .
  • MD Simulations : Analyze stability of ligand-target complexes in explicit solvent (e.g., 100-ns trajectories) using AMBER or GROMACS .
  • DFT Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the thiophene ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.